molecular formula C14H19N3O4S B2610876 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide CAS No. 77803-35-1

3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide

Cat. No.: B2610876
CAS No.: 77803-35-1
M. Wt: 325.38
InChI Key: ZSMLIFVTEQAZMR-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide features a 3,4,5-trimethoxy-substituted benzamide core linked to a thiourea moiety with an allyl (prop-2-en-1-yl) group (Fig. 1).

Properties

IUPAC Name

1-prop-2-enyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-5-6-15-14(22)17-16-13(18)9-7-10(19-2)12(21-4)11(8-9)20-3/h5,7-8H,1,6H2,2-4H3,(H,16,18)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMLIFVTEQAZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with prop-2-en-1-ylamine to form the corresponding amide.

    Thiocarbamoylation: The final step involves the reaction of the amide with thiophosgene to introduce the carbamothioyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to a simpler amine or thiol.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or thiols.

    Substitution: Methoxy-substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biochemical Research: It can be used to study enzyme inhibition and protein-ligand interactions.

Industry:

    Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets. The methoxy groups and the carbamothioyl moiety play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of TMP-Benzamide Derivatives

Compound Name Substituent Structure Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Allyl carbamothioyl 339.43* Potential H-bond donor/acceptor sites
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-Nitrophenyl 344.31 P-gp inhibition (IC50: 1.4 µM)
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide 2-Hydroxybenzoyl 332.11 High HPLC purity (96.9%)
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide 4-Methylthiazole 322.37 Structural simplicity, moderate LipE
3,4,5-Trimethoxy-N-(5-nitrobenzimidazol-2-yl)benzamide 5-Nitrobenzimidazole 331.32 Antiproliferative activity in cancer
N-Phenylcarbamothioyl-TMP-benzamide (Compound 3) Phenylcarbamothioyl-hydrazinyl 566.56 Combretastatin-like tubulin inhibition

*Calculated from molecular formula C₁₄H₁₉N₃O₄S.

Substituent-Driven Activity and Selectivity

  • Thiourea vs.
  • Allyl vs. Aryl Substituents : The allyl group confers moderate lipophilicity (clogP ≈ 3.5*) compared to bulkier aryl groups (e.g., 2-nitrophenyl: clogP ≈ 3.8), balancing membrane permeability and solubility . In contrast, phenylcarbamothioyl derivatives (e.g., Compound 3 in ) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability.

Physicochemical and Pharmacokinetic Insights

  • Lipophilic Efficiency (LipE) : Derivatives with nitro or heterocyclic groups (e.g., 2-nitrophenyl, IC50 1.4 µM ) show superior LipE values (>4) compared to simpler analogs, enhancing drug-likeness .
  • Hydrogen-Bonding Networks : Thiourea-containing compounds (e.g., the target and ) form stable interactions with polar residues in target proteins, as evidenced by molecular modeling studies .

Biological Activity

3,4,5-Trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide (CAS Number: 77803-35-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its anti-tumor properties, antibacterial effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S and a molecular weight of 325.38 g/mol. The structure features a benzamide core with trimethoxy substitution and a prop-2-en-1-yl carbamothioyl group, which may contribute to its biological activities.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of related compounds that share structural characteristics with this compound. For instance, derivatives of trimethoxy flavonoids have demonstrated significant cytotoxicity against various cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 15MGC-80320.47 ± 2.07
Compound 15MCF-743.42 ± 3.56
Compound 15HepG-235.45 ± 2.03
Compound 15MFC23.47 ± 3.59

The mechanism of action appears to involve cell cycle arrest in the G1 phase and induction of apoptosis, as evidenced by flow cytometry results . The structural motifs present in these compounds may facilitate interactions with cellular targets that regulate proliferation and survival pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a vital mechanism for anti-cancer agents.
  • Antibacterial Mechanisms : Compounds with thiourea functionalities often interact with bacterial enzymes or structural proteins, leading to cell death.

Case Studies

A notable study examined the synthesis and biological evaluation of benzoylthiourea derivatives, revealing their potential as both anti-tumor and antibacterial agents . These findings underscore the relevance of structural modifications in enhancing biological activity.

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